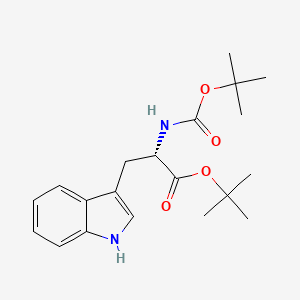

Boc-L-tryptophan tert-butyl ester

CAS No.:

Cat. No.: VC18711576

Molecular Formula: C20H28N2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N2O4 |

|---|---|

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1 |

| Standard InChI Key | IVXDHDUSJQBGMA-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Introduction

Chemical and Structural Properties

Molecular Architecture

Boc-L-tryptophan tert-butyl ester is characterized by a tryptophan backbone modified at two key positions:

-

Amino Group Protection: The Boc group () shields the α-amino group, preventing unintended nucleophilic reactions during peptide elongation .

-

Carboxyl Group Protection: The tert-butyl ester () stabilizes the carboxylic acid moiety, enabling selective deprotection under acidic conditions .

The indole ring of tryptophan remains unmodified, preserving its capacity for hydrophobic interactions and π-stacking in biological systems. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemical integrity of the L-configuration, which is critical for maintaining compatibility with natural peptide sequences .

Synthesis and Optimization

Stepwise Synthetic Routes

The synthesis of Boc-L-tryptophan tert-butyl ester typically involves three stages:

-

Boc Protection: Reaction of L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide yields Boc-L-tryptophan .

-

Esterification: The carboxyl group is protected via reaction with tert-butyl bromide under alkaline conditions, forming the tert-butyl ester .

-

Purification: Column chromatography or recrystallization isolates the final product, with yields ranging from 47% to 60% depending on steric and electronic factors .

Notably, alkylation of the indole nitrogen (e.g., with propyl or butyl bromides) can introduce additional substituents, albeit with reduced efficiency for bulky groups (e.g., isopropyl: 32% yield) .

Applications in Scientific Research

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), Boc-L-tryptophan tert-butyl ester enables the construction of complex peptides with high fidelity. The Boc group is selectively removed using trifluoroacetic acid (TFA), while the tert-butyl ester remains intact, allowing sequential elongation of peptide chains . This orthogonal protection strategy is pivotal for synthesizing peptides with therapeutic potential, such as antimicrobial agents and hormone analogs .

Drug Development

Derivatives of Boc-L-tryptophan tert-butyl ester have demonstrated promising pharmacological activities:

-

Antitumor Effects: 1-Butyltryptophan (1-BT), a derivative synthesized from Boc-protected tryptophan, exhibited potent cytotoxicity against SGC7901 gastric cancer and HeLa cervical cancer cells, achieving 50% inhibition at 1 mmol/L .

-

Neuropharmacology: The compound’s structural similarity to serotonin precursors positions it as a candidate for modulating neurotransmitter pathways, with potential applications in treating depression and anxiety .

Comparative Analysis with Related Compounds

Boc-L-tryptophan tert-butyl ester belongs to a family of protected amino acids, each with distinct properties:

| Compound | Structural Features | Applications |

|---|---|---|

| Boc-L-Tyrosine tert-butyl | Phenolic hydroxyl protection | Enzyme substrate studies |

| Boc-L-Phenylalanine ethyl | Ethyl ester; enhanced lipophilicity | Membrane-permeable peptide design |

| N-Methyl-Boc-L-Tryptophan | Methylated amino group | Solubility modulation in drug candidates |

The tert-butyl ester group in Boc-L-tryptophan tert-butyl ester confers superior stability compared to methyl or ethyl esters, making it preferable for long-term storage and multi-step syntheses .

Pharmacological and Mechanistic Insights

Cytotoxicity and Mechanism of Action

In vitro studies using the MTT assay revealed that alkylated tryptophan analogs derived from Boc-L-tryptophan tert-butyl ester disrupt cancer cell proliferation via multiple pathways:

-

Cell Cycle Arrest: 1-BT induces G1-phase arrest in HeLa cells, as evidenced by flow cytometry .

-

Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization were observed in treated SGC7901 cells .

Structure-activity relationship (SAR) studies indicate that longer alkyl chains (e.g., butyl) enhance hydrophobic interactions with cellular targets, increasing potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume